molecular formula C16H16N2O5 B6610108 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid CAS No. 2703770-71-0

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

Cat. No.: B6610108
CAS No.: 2703770-71-0
M. Wt: 316.31 g/mol
InChI Key: ZKDYUEBTKRQDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a functionalized chemical building block designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound integrates a ligand for the E3 ubiquitin ligase cereblon (CRBN)—derived from the 2,6-dioxopiperidine (glutarimide) moiety—with a propanoic acid linker, enabling the covalent attachment of a target protein-binding warhead . The core scaffold is based on substituted 2,3-dihydro-1H-isoindol-1-one derivatives, a class of compounds documented for their utility in modulating biological pathways and developing therapeutic agents for research . The primary research value of this compound lies in its role as a versatile CRBN-recruiting ligand for constructing bifunctional degrader molecules. By serving as a synthetic intermediate, it allows researchers to develop novel PROTACs aimed at inducing the ubiquitination and subsequent proteasomal degradation of specific proteins of interest . This mechanism is a powerful tool in chemical biology and drug discovery for investigating protein function and validating new therapeutic targets. Its applications extend to probing disease mechanisms in oncology, immunology, and neurology, facilitating the study of complex cellular processes through targeted protein degradation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-3-1-9(2-6-14(20)21)7-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDYUEBTKRQDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoindole Core

The 1H-isoindole-1,3(2H)-dione scaffold is typically synthesized via phthalic anhydride derivatization . A representative protocol involves:

  • Bromination :
    Phthalic anhydride undergoes electrophilic aromatic substitution at the 5-position using Br₂ in H₂SO₄ at 0–5°C, yielding 5-bromophthalic anhydride (70–85% yield).

  • Imide Formation :
    Reaction with 3-aminopiperidine-2,6-dione in refluxing acetic acid forms the intermediate 5-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione (Table 1).

Table 1: Conditions for Imide Formation

Starting MaterialReagentTemperatureTime (h)Yield (%)
5-Bromophthalic anhydride3-Aminopiperidine-2,6-dione120°C678

Introduction of the Propanoic Acid Side Chain

The bromine atom at the 5-position is replaced via Palladium-catalyzed cross-coupling with acrylic acid derivatives:

  • Heck Reaction :
    Treatment with methyl acrylate under Pd(OAc)₂/XPhos catalysis in DMF at 100°C installs the propenoate side chain (Table 2). Subsequent hydrolysis with NaOH yields the propanoic acid.

Table 2: Heck Coupling Optimization

Catalyst SystemBaseSolventConversion (%)
Pd(OAc)₂/XPhosEt₃NDMF92
PdCl₂(PPh₃)₂K₂CO₃Toluene65

Final Cyclization and Purification

The intermediate undergoes acid-mediated cyclization to form the 3-oxo-2,3-dihydro-1H-isoindole system. Crude product is purified via recrystallization from ethanol/water (4:1), achieving >99% HPLC purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent-derived method (US5698579A) utilizes microwave irradiation to accelerate key steps:

  • Cyclocondensation : 5-Carboxyphthalic anhydride reacts with 3-aminopiperidine-2,6-dione under microwaves (300 W, 150°C, 20 min), achieving 88% yield versus 52% via conventional heating.

Solid-Phase Synthesis

For combinatorial applications, Wang resin-bound phthalic acid derivatives enable stepwise assembly:

  • Immobilize 5-nitrophthalic acid on resin via ester linkage

  • Reduce nitro group to amine (H₂/Pd-C)

  • Couple with Fmoc-protected piperidine dione

  • Cleave with TFA/water to liberate product

This approach facilitates parallel synthesis but suffers from lower yields (∼45%).

Optimization of Critical Parameters

Solvent Effects in Coupling Reactions

Polar aprotic solvents (DMF, DMAc) outperform toluene in cross-coupling steps due to improved catalyst solubility (Table 3).

Table 3: Solvent Screening for Heck Reaction

SolventDielectric ConstantYield (%)
DMF36.792
DMAc37.889
Toluene2.465

Temperature Control in Cyclization

Exceeding 120°C during isoindole formation promotes decomposition, reducing yields by 15–20%. Controlled heating via oil bath is superior to air-cooled reflux.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.85 (d, J=8.1 Hz, 1H, ArH), 7.72 (s, 1H, ArH), 5.12 (dd, J=12.4, 4.7 Hz, 1H, piperidine-H), 2.90–2.45 (m, 4H, CH₂CH₂COOH).

  • HPLC : Retention time 6.8 min (C18 column, 0.1% H₃PO₄/MeOH gradient).

Purity Assessment

Batch-to-batch consistency is confirmed via:

  • LC-MS : m/z 317.1 [M+H]⁺

  • Karl Fischer Titration : <0.5% water content

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Several studies have indicated that derivatives of 2-(2,6-dioxopiperidin-3-yl) compounds can reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study:
A patent describes the use of substituted 2-(2,6-dioxopiperidin-3-yl) compounds to mitigate TNF-α levels in mammals, demonstrating their therapeutic potential in managing inflammatory responses .

Neuroprotective Effects

Research indicates that compounds related to 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In vitro studies have shown that certain isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative disease models .

Antitumor Activity

Some derivatives of the compound have been evaluated for their antitumor properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways.

Case Study:
Research has highlighted the ability of specific isoindole derivatives to inhibit tumor growth in xenograft models, providing a basis for further exploration into their use as anticancer agents .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
Anti-inflammatoryReduces TNF-α levels
NeuroprotectionProtects against oxidative stress
Antitumor activityInhibits cell proliferation and induces apoptosis

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications in the Acid Chain

Compounds with variable alkyl/ether chain lengths or functional groups demonstrate distinct physicochemical and biological properties:

Compound Name Chain Length/Modification Key Properties/Applications Evidence Source
Target Compound Propanoic acid Potential cereblon binder; linker for PROTACs
8-(4-{[(2-Benzyl-1,3-dioxo-isoindol-5-yl)carbamoyl]methyl}phenoxy)octanoic acid (14h) Octanoic acid MMP-7/-13 inhibitor; 50% yield, 92% purity
3-{2-[2-(2-{[2-(2,6-Dioxopiperidin-3-yl)-isoindol-5-yl]amino}ethoxy)ethoxy]ethoxy}propanoic acid PEG3-COOH linker Enhanced solubility; drug conjugate applications
3-(2-{4-[2-(2,6-Dioxopiperidin-3-yl)-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid HCl Piperazine-ethoxy Improved target engagement; 494.9 Da molecular weight

Key Observations :

  • Longer chains (e.g., octanoic acid in 14h) may improve membrane permeability but reduce solubility .
  • PEG linkers (e.g., ) balance hydrophilicity and flexibility, critical for drug delivery .

Substituent Variations on the Isoindole Core

Modifications to the isoindole or dioxopiperidine groups influence target selectivity and potency:

Compound Name Substituent Variation Biological Activity Evidence Source
Target Compound 3-Oxo-2,3-dihydro-1H-isoindole Likely cereblon-mediated protein degradation
Eragidomide (rac-2-(4-chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-isoindol-5-yl}methyl)-2,2-difluoroacetamide) Difluoroacetamide group Antineoplastic; cereblon-dependent activity
4-[6-(2-[[2-(2,6-Dioxopiperidin-3-yl)-isoindol-5-yl]oxy]ethyl)-2-azaspiro[3.3]heptan-2-yl]benzoic acid Spirocyclic amine linker Androgen receptor degradation (PROTAC)
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carboxylic acid Carboxylic acid at position 5 Unknown; structural similarity to lenalidomide analogs

Key Observations :

  • Fluorinated substituents (e.g., eragidomide) enhance binding affinity to cereblon .
  • Spirocyclic linkers () enable precise spatial positioning for ternary complex formation in PROTACs .
  • Carboxylic acid at position 5 () may mimic glutarimide-mediated cereblon interactions .

Key Observations :

  • The hydrochloride salt in improves aqueous solubility, critical for in vivo applications .
  • Lower yields in MMP inhibitors (e.g., 14h) suggest synthetic challenges with long alkyl chains .

Biological Activity

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C14H12N2O5
  • Molecular Weight : 288.26 g/mol
  • CAS Number : 2703764-14-9

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of TNF-alpha : Studies have shown that derivatives of 2-(2,6-dioxopiperidin-3-yl)phthalimides can reduce levels of tumor necrosis factor alpha (TNF-alpha), a cytokine involved in systemic inflammation. This inhibition is significant as excessive TNF-alpha production is linked to various inflammatory diseases .
  • Modulation of PPAR-gamma : The compound may also interact with peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a crucial role in fat cell differentiation and glucose metabolism. Activation of PPAR-gamma can lead to improved insulin sensitivity and anti-inflammatory effects .

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anti-inflammatory Effects

The compound's ability to reduce TNF-alpha levels suggests a potential anti-inflammatory role. In animal models, administration of related compounds has demonstrated decreased inflammation markers and improved clinical outcomes in conditions such as endotoxemia and shock syndrome .

Neuroprotective Properties

Research has indicated that isoindole derivatives can exhibit neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Case Studies

Several studies highlight the compound's efficacy in different biological contexts:

  • Study on Inflammation : A study involving mice treated with the compound showed a marked reduction in inflammatory markers compared to control groups. The results indicated potential therapeutic benefits for inflammatory diseases .
  • Neuroprotection Study : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage, suggesting its potential use in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-alpha levels
NeuroprotectiveProtection against oxidative stress
Metabolic RegulationModulation of glucose metabolism via PPAR-gamma

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) to assess purity, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as the dioxopiperidinyl and isoindolone moieties. Mass spectrometry (MS) via electrospray ionization (ESI) can validate the molecular ion peak (expected m/z ~357.3 for [M+H]⁺). Cross-reference spectral data with synthetic intermediates to resolve ambiguities .

Q. How should researchers safely handle this compound to minimize exposure risks during synthesis?

  • Methodological Answer : Follow OSHA and GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to avoid inhalation of particulates. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. Store in airtight containers at 2–8°C to prevent degradation .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high yields?

  • Methodological Answer : Screen polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or mixed systems (e.g., ethanol/water or acetone/hexane) under controlled cooling (4°C). Monitor crystal formation via microscopy. For solubility challenges, consider sonication or gradient heating (40–60°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

  • Methodological Answer : Perform dose-response assays (e.g., IC₅₀ comparisons) in parallel cell lines (e.g., HEK293 vs. HeLa) to identify model-specific variability. Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). Use siRNA knockdowns to confirm mechanism-of-action specificity .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS every 24 hours for 7 days. Identify metabolites (e.g., hydrolyzed dioxopiperidine) and adjust formulation using enteric coatings if instability is observed .

Q. How can computational modeling predict the compound’s binding affinity to ubiquitin ligase complexes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of cereblon (CRBN) or other E3 ligases. Apply molecular dynamics simulations (AMBER or GROMACS) to assess binding mode stability. Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Q. What experimental designs mitigate off-target effects in proteolysis-targeting chimera (PROTAC) applications?

  • Methodological Answer : Incorporate negative controls with scrambled linker regions or inactive enantiomers. Use quantitative proteomics (TMT or SILAC) to profile global protein degradation. Compare results to known PROTACs (e.g., thalidomide derivatives) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer : Standardize solubility measurements using the shake-flask method at 25°C in buffered solutions (pH 4.0, 7.4, and 9.0). Account for polymorphic forms (e.g., amorphous vs. crystalline) via X-ray diffraction (XRD). Replicate conditions from conflicting studies to isolate variables (e.g., ionic strength, co-solvents) .

Key Considerations for Experimental Design

  • Safety : Prioritize engineering controls (fume hoods) over PPE alone .
  • Data Reproducibility : Document lot numbers of reagents and equipment calibration dates.
  • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic or teratogenic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.